(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid
Overview
Description
The compound is a boronic acid derivative, which are commonly used in organic synthesis and medicinal chemistry . The trifluoromethoxy group attached to the phenyl ring is a strong electron-withdrawing group, which can influence the reactivity of the compound .
Molecular Structure Analysis
Boronic acids typically have a boron atom connected to an OH group and two other groups, which in this case include a complex organic structure. The trifluoromethoxy group is likely to have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
Boronic acids can participate in various types of reactions, including coupling reactions and condensation reactions . The specific reactions that this compound can undergo would depend on its exact structure and the conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its structure. For example, the acidity of boronic acids can be affected by the presence of electron-withdrawing groups like the trifluoromethoxy group .Scientific Research Applications
Catalytic Properties in Chiral Coordination Polymers
The compound shows potential applications in catalytic activities, particularly in chiral coordination polymers. A study by Xu et al. (2016) investigated the synthesis and catalytic properties of chiral Co(II) coordination polymers using related compounds. These polymers demonstrated significant catalytic activity for the aldol reaction, indicating potential applications in asymmetric catalysis and synthesis (Xu et al., 2016).
Synthesis and Properties in Iron Complexes
The compound also has applications in the synthesis of iron complexes. A study by Yankey et al. (2014) explored the synthesis of (phenoxyimidazolyl-salicylaldimine)iron complexes using related compounds. These complexes were used as pre-catalysts for ethylene reactions, showcasing their utility in catalysis and polymerization processes (Yankey et al., 2014).
Antimicrobial Applications
Related compounds have been found to have potential antimicrobial applications. For instance, a study by Rani et al. (2014) synthesized novel imidazole ureas containing dioxaphospholanes, which showed antimicrobial activity. This suggests that derivatives of the compound could be effective in antimicrobial treatments (Rani et al., 2014).
Synthesis in Neurodegenerative Disease Agents
In neurodegenerative disease research, similar compounds have been used as intermediates. Ikemoto et al. (2004) developed an asymmetric synthesis of a related compound as a key intermediate for a neurodegenerative disease agent. This indicates potential applications in the development of therapeutics for neurological conditions (Ikemoto et al., 2004).
Photocurrent Response in Coordination Polymers
In the field of photoelectrochemistry, related compounds have been used to enhance photocurrent response. Meng et al. (2016) synthesized coordination polymers incorporating related structures, which exhibited improved photocurrent density, suggesting applications in solar energy and photocatalysis (Meng et al., 2016).
Future Directions
properties
IUPAC Name |
(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNMVDMBFKGCCR-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-methyl-6-(2-((5-methyl-2-(4-(trifluoromethoxy)phenyl)-1H-imidazol-1-yl)methyl)phenoxy)hexanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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